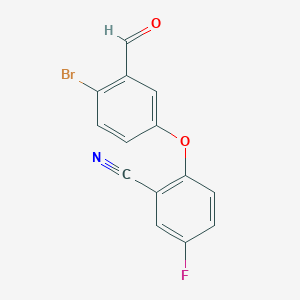

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde is a chemical compound that belongs to the class of benzaldehyde derivatives. It is a white to off-white powder used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Análisis De Reacciones Químicas

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under specific conditions.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde has been investigated for its potential as an anticancer agent. Its structural components are conducive to interactions with biological targets involved in cancer progression. For instance, compounds derived from similar structures have shown activity against various cancer cell lines, including breast and prostate cancer cells.

Synthesis of Pharmacologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules. For example, derivatives of this compound have been utilized in the development of quinazolinones, which are known for their antitumor properties .

Material Science

The unique chemical properties of this compound allow it to be used in the development of advanced materials, such as organic semiconductors and polymers with specific electronic properties. Its ability to form stable complexes with metals can also be exploited in catalysis and sensor applications.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of compounds synthesized from derivatives of this compound. The synthesized compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity . The mechanism involved apoptosis induction through modulation of apoptotic pathways.

Case Study 2: Material Development

Research has demonstrated that derivatives of this compound can be incorporated into polymer matrices to enhance their electrical conductivity and thermal stability. These materials show promise for applications in flexible electronics and energy storage systems .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde can be compared with other benzaldehyde derivatives, such as:

- 2-Bromo-5-fluorobenzaldehyde

- 2-Cyano-4-fluorobenzaldehyde

- 5-(2-Cyano-4-fluorophenoxy)benzaldehyde

These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the bromine, cyano, and fluorophenoxy groups in this compound makes it unique and suitable for specific applications .

Actividad Biológica

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde, with the molecular formula C14H7BrFNO2 and CAS number 1353100-93-2, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

- Molecular Weight: 320.11 g/mol

- Structure: The compound features a bromine atom, a cyano group, and a fluorophenoxy moiety attached to a benzaldehyde core.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction: Binding studies suggest that it may interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, which could influence mood regulation and behavior .

Antitumor Activity

Research has shown that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of halogenated benzaldehydes have been reported to show significant cytotoxicity against various cancer cell lines . The structural features of this compound may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have been documented to exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Comparative Analysis

To better understand the unique biological profile of this compound, it is useful to compare it with related compounds:

Case Studies

- Study on Antitumor Activity : A study demonstrated that halogenated benzaldehydes could induce apoptosis in cancer cells through the activation of caspase pathways. The presence of bromine and fluorine in this compound may enhance this effect due to increased lipophilicity and receptor binding affinity .

- Neurotransmitter Modulation : In vitro studies indicated that compounds with similar structures could modulate serotonin levels, suggesting potential applications in treating mood disorders. The binding affinity to serotonin receptors was significantly higher for compounds containing both cyano and halogen functionalities .

Propiedades

IUPAC Name |

2-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrFNO2/c15-13-3-2-12(6-10(13)8-18)19-14-4-1-11(16)5-9(14)7-17/h1-6,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRWSQLBQSPTTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C#N)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.